Synthesis Efficiency: Quantified Yield in DOTA-TOC Production Enabled by Site-Specific Conjugation
The strategic use of [Tyr3,Lys5(Boc)]octreotide acetate directly enables the high-yield, small-scale synthesis of DOTA-TOC. The protected lysine ensures conjugation of the DOTA chelator occurs exclusively at the desired site after Boc deprotection, leading to a final product yield of 60±5% after purification [1]. This is a direct result of the compound's design and is critical for efficient production.
| Evidence Dimension | Synthesis Yield of Conjugate |
|---|---|
| Target Compound Data | 60±5% final yield |
| Comparator Or Baseline | Theoretical yield of 0% for a site-specific conjugate using an unprotected peptide (resulting in an undefined mixture). |
| Quantified Difference | Enables a defined, high-yield process versus an undefined, low-yield mixture. |
| Conditions | Three-step conjugation reaction using HATU/DIPEA, followed by deprotection and HPLC purification, starting from [Tyr3,Lys5(Boc)]octreotide acetate. |
Why This Matters
This validated, high-yield procedure ensures the economical and reproducible production of a critical radiopharmaceutical precursor, reducing costs and material waste for research and clinical production.
- [1] Edreira, M., Melendez-Alafort, L., & Mather, S. J. (2002). Optimization of the small-scale synthesis of DOTA-Tyr3-octreotide. Nuclear Medicine Communications, 23(5), 493-499. View Source
